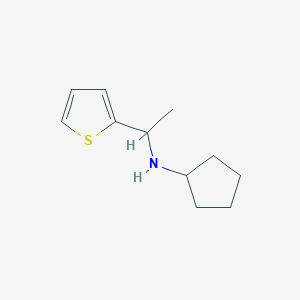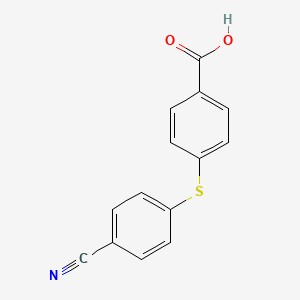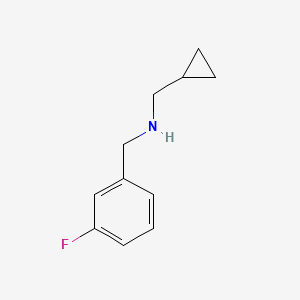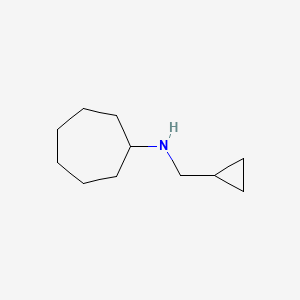
N-(1-thien-2-ylethyl)cyclopentanamine
Overview
Description
N-(1-thien-2-ylethyl)cyclopentanamine is a biochemical used for proteomics research . It has a molecular formula of C11H17NS and a molecular weight of 195.32 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. We know that it has a molecular weight of 195.32 , but further details such as melting point, boiling point, solubility, and others are not provided.Scientific Research Applications
Photochromic Materials and Optical Memory
A significant application of derivatives similar to N-(1-thien-2-ylethyl)cyclopentanamine is in the development of photochromic materials for optical memory. These compounds, such as photochromic diarylethenes, have been utilized for three-wavelength photon-mode optical storage, exhibiting rapid response to laser irradiation without crosstalk, which is crucial for high-density data storage and retrieval. The durability of the photochromic properties in various environments, including poly(methyl methacrylate) (PMMA) films, has also been a focus, indicating their potential for long-term data preservation and multi-wavelength optical recording applications (Pu et al., 2006).
Pharmacological Studies
Although the request specifies to exclude drug-related information, it's noteworthy that similar structures have been synthesized and evaluated for pharmacological activities, such as analgesic effects, demonstrating the broad interest in these compounds across different research fields. However, the detailed pharmacological applications are omitted as per the requirement (Liu et al., 2005).
Polymerization and Material Science
Research has extended into the polymerization of cysteine-functionalized thiophenes, exploring synthetic pathways that lead to polythiophenes containing units derived from similar compounds. These studies aim at understanding the chiral self-assembling properties of the polymers, which could be beneficial in the development of novel materials with specific optical activities (Cagnoli et al., 2005).
Chemical Sensors
Compounds structurally related to this compound have been investigated as chemical sensors. For instance, the development of highly selective and sensitive membrane sensors for chromium(III) ions, based on derivatives of this compound, demonstrates the potential for environmental monitoring and industrial process control. These sensors offer advantages such as high selectivity, sensitivity, and a durable operational life, making them valuable tools for detecting metal ions in various matrices (Ganjali et al., 2006).
properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)cyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(11-7-4-8-13-11)12-10-5-2-3-6-10/h4,7-10,12H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQAZULKSEVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)


![[(3-Methylphenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074231.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3074261.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074268.png)
![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)
